2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole
Overview
Description
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromonaphthalene moiety in the structure enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 6-bromonaphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can enhance binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromonaphthalen-2-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(6-Bromonaphthalen-2-yl)-5-ethyl-1,3,4-oxadiazole
- 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-thiadiazole
Uniqueness
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the methyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The bromonaphthalene moiety also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-8-15-16-13(17-8)11-3-2-10-7-12(14)5-4-9(10)6-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEAYMGVAUKTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674887 | |
Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-80-6 | |
Record name | 2-(6-Bromo-2-naphthalenyl)-5-methyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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